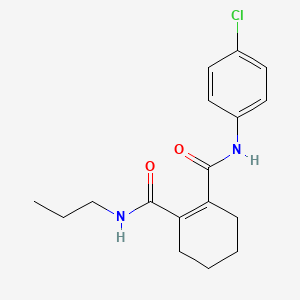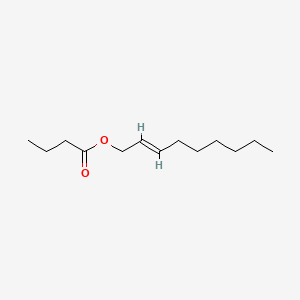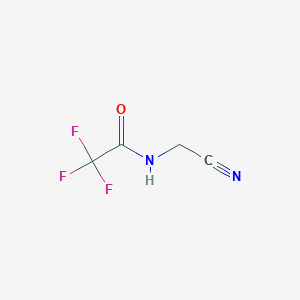
2-Cyclopropylidene-1,1-dimethoxycyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylidene-1,1-dimethoxycyclohexane is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexane, featuring a cyclopropylidene group and two methoxy groups attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylidene-1,1-dimethoxycyclohexane typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 1,1-dimethoxycyclohexane. This intermediate is then subjected to a cyclopropanation reaction using a suitable carbene precursor, such as diazomethane or a metal-carbene complex, to introduce the cyclopropylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropylidene-1,1-dimethoxycyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropylidene group to a cyclopropyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Cyclohexanone derivatives or cyclohexane carboxylic acids.
Reduction: Cyclopropyl-1,1-dimethoxycyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclopropylidene-1,1-dimethoxycyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Cyclopropylidene-1,1-dimethoxycyclohexane involves its interaction with various molecular targets and pathways. The cyclopropylidene group can participate in cycloaddition reactions, forming new ring structures. The methoxy groups can act as electron-donating groups, influencing the reactivity of the compound. These interactions can lead to the formation of new chemical bonds and the modulation of biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethoxycyclohexane: Lacks the cyclopropylidene group, making it less reactive in certain cycloaddition reactions.
Cyclohexanone dimethyl acetal: Similar structure but without the cyclopropylidene group.
Cyclopropylidene derivatives: Compounds with similar cyclopropylidene groups but different substituents on the cyclohexane ring.
Uniqueness
2-Cyclopropylidene-1,1-dimethoxycyclohexane is unique due to the presence of both the cyclopropylidene group and the methoxy groups on the same carbon atom
Propriétés
Numéro CAS |
66115-38-6 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2-cyclopropylidene-1,1-dimethoxycyclohexane |
InChI |
InChI=1S/C11H18O2/c1-12-11(13-2)8-4-3-5-10(11)9-6-7-9/h3-8H2,1-2H3 |
Clé InChI |
OTIDAJWCCHMSSK-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCCCC1=C2CC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)

![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)


![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B14462433.png)

![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)




![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
